6-Chloroquinoline hydrochloride

Descripción general

Descripción

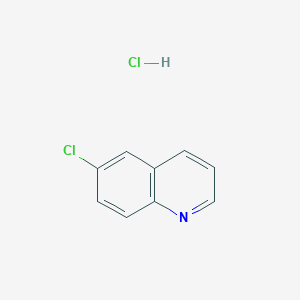

6-Chloroquinoline hydrochloride is a chemical compound with the molecular formula C9H7Cl2N . It has a molecular weight of 200.07 . It is used in laboratory settings and is not recommended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 6-chloroquinolines has been achieved via a three-component reaction of 2-aminoaryl ketones, α-methylene carbonyl compounds, and BTMA ICl4 in AcOH . This method involves the formation in situ of the chloroaminoaryl ketone using benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) as a chlorinating agent .

Molecular Structure Analysis

The molecular structure of 6-Chloroquinoline hydrochloride can be represented by the InChI code: 1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H . The compound has a mono-isotopic mass of 198.995560 Da .

Physical And Chemical Properties Analysis

6-Chloroquinoline hydrochloride is a solid substance . It should be stored in a well-ventilated place and the container should be kept tightly closed . It should also be stored under inert gas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Research

6-Chloroquinoline hydrochloride is a derivative of quinoline, which has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

Antimalarial Applications

Compounds that contain a quinoline core template show a wide range of therapeutic properties including anti-malarial . Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .

Antitumor Applications

Quinoline derivatives also exhibit antitumor properties . This makes 6-Chloroquinoline hydrochloride a potential candidate for cancer research and treatment.

Antimicrobial Applications

Quinoline derivatives have shown antimicrobial properties . Therefore, 6-Chloroquinoline hydrochloride could be used in the development of new antimicrobial agents.

Synthesis of Other Compounds

6-Chloroquinoline hydrochloride can be synthesized in good yields via the three-component reaction of 2-aminoaryl ketones, α-methylene carbonyl compounds, and BTMA ICl 4 in AcOH . This synthesis method could be used in the production of other chemical compounds.

Biological and Pharmaceutical Properties

The synthesis of 6-chloroquinoline derivatives has been considered of great interest to organic chemists owing to their wide range of biological and pharmaceutical properties . These include antiparasitic, antitubercular, antibacterial, antifilarial, HIV inhibiting, HMG-CoA reductase inhibiting, cell adhesion inhibiting, cytokine formation inhibiting agents, and allosteric enhancers of the GABAB receptors .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 6-Chloroquinoline hydrochloride is the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme to non-toxic hemazoin .

Mode of Action

6-Chloroquinoline hydrochloride inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme within the Plasmodium species . This accumulation of toxic heme leads to the death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by 6-Chloroquinoline hydrochloride is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .

Pharmacokinetics

Similar compounds like chloroquine are known to be rapidly and almost completely absorbed from the gastrointestinal tract . The metabolism of chloroquine is primarily hepatic, giving rise to its main metabolite, desethylchloroquine . The elimination half-life of chloroquine is 1-2 months . These properties may give us a general idea of the pharmacokinetics of 6-Chloroquinoline hydrochloride, but specific studies would be needed for confirmation.

Result of Action

The primary molecular effect of 6-Chloroquinoline hydrochloride is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the Plasmodium species . This results in the death of the parasite. At the cellular level, this leads to the clearance of the Plasmodium infection.

Action Environment

The action of 6-Chloroquinoline hydrochloride, like other quinoline-based antimalarials, can be influenced by various environmental factors. For instance, the pH of the environment can impact the protonation state of the compound, which can affect its ability to cross cell membranes and reach its target . Additionally, factors such as temperature, humidity, and the presence of other substances can potentially affect the stability and efficacy of the compound.

Propiedades

IUPAC Name |

6-chloroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYRZXJQQVDKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682433 | |

| Record name | 6-Chloroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroquinoline hydrochloride | |

CAS RN |

55377-25-8 | |

| Record name | 6-Chloroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine](/img/structure/B1454633.png)

![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)